molecular formula C18H26N6 B5501493 4-{4-[2-(1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

4-{4-[2-(1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

Cat. No. B5501493
M. Wt: 326.4 g/mol
InChI Key: HXPHYZJASYUOMM-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that are typically explored for their pharmacological potential, including anticancer and antimicrobial activities. These compounds are characterized by complex molecular structures involving piperazine and pyrrolo[1,2-a]pyrimidinone moieties, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions and the construction of complex systems like pyrrolo[2,3-c]azepines and pyrimido[4,5-d]pyrimidines through reactions involving various sulfonyl chlorides, glycine ester, and subsequent cyclization processes. These methods highlight the complexity and versatility of synthetic approaches in accessing derivatives of the pyrimidoazepine family (Mallesha et al., 2012); (Glushkov & Stezhko, 1980).

Molecular Structure Analysis

Molecular modeling studies of similar compounds reveal that rigid tricyclic ring systems serve as crucial pharmacophore core structures for high binding affinity, underscoring the importance of the molecular framework in the biological activity of these compounds (Zhao et al., 2003).

Chemical Reactions and Properties

Chemical transformations, such as the conversion of pyrrolo[2,3-c]azepines to pyrimido[4,5-d]pyrimidines and further to pyrazino[3,2,1-b,c]azepino[3,4-b]pyrrolo[3,2-d]-pyrimidines, highlight the reactivity and potential for diversification within this class of compounds. These reactions often involve cyclization and alkylation steps, revealing the chemical versatility of the core structure (R. G. Glushkov & T. V. Stezhko, 1980).

Physical Properties Analysis

While specific physical properties of the queried compound were not directly found, related research emphasizes the significance of molecular conformations, such as boat-type conformations in azepine rings, and their impact on the compounds' physical properties and interactions. These insights are crucial for understanding the behavior of such compounds under various conditions (Acosta et al., 2015).

Chemical Properties Analysis

The chemical properties of related compounds, such as their reactivity towards different reagents and conditions leading to the formation of a wide range of derivatives, illustrate the chemical richness of the pyrimidoazepine class. The ability to undergo transformations like nitrosative cyclization or intramolecular Friedel-Crafts alkylation underscores the compounds' versatile chemical properties (Yoneda et al., 1976).

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Pyrroloazepine Derivatives as Antihypertensive Agents : A study synthesized pyrroloazepine derivatives, including compounds similar to the mentioned chemical, which exhibited potent alpha 1-adrenergic and serotonin 2 (5-HT2) receptor antagonistic activities. These compounds showed promise as antihypertensive agents with antiplatelet aggregation activity (Mizuno et al., 1999).

Anticancer Research

  • Antiproliferative Activity Against Cancer Cell Lines : A research focused on synthesizing new derivatives of a similar compound, evaluating their antiproliferative effects against various human cancer cell lines. Some compounds showed significant activity, indicating potential as anticancer agents (Mallesha et al., 2012).

Chemical Synthesis and Modification

  • Ring Expansion of Vinylaziridines : This research described syntheses of azetidines, pyrrolidines, piperidines, and azepines through cycloaddition or sigmatropic rearrangements of vinylaziridines, showing the chemical versatility of compounds similar to the one (Heo & Paek, 2013).

Palladium Catalyzed Reactions

  • Enantioselective Amine α-Functionalization : A study on the enantioselective α-C–H coupling of amines, including azetidines, pyrrolidines, and piperidines, demonstrated the use of chiral phosphoric acids for regioselective coupling with aryl boronic acids. This illustrates the compound's relevance in advanced organic synthesis (Jain et al., 2016).

Insecticidal Applications

  • Insecticidal Pyridoazepine Alkaloids from Stemona Species : Research on Stemona species identified alkaloids with pyridoazepine structures, demonstrating insecticidal activity and suggesting potential agricultural applications (Kaltenegger et al., 2003).

Synthesis and Reactivity

  • Synthesis of Pyrroloazepine Derivatives : This study focused on the synthesis and reactions of pyrroloazepine derivatives, contributing to the understanding of the chemical properties and potential applications of similar compounds (Glushkov & Stezhko, 1980).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, its mechanism of action would depend on the specific biological target it is designed to interact with .

Future Directions

The future research directions for this compound would likely depend on its intended use. For example, if it were a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

4-[4-(2-pyrrol-1-ylethyl)piperazin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6/c1-2-8-22(7-1)9-10-23-11-13-24(14-12-23)18-16-3-5-19-6-4-17(16)20-15-21-18/h1-2,7-8,15,19H,3-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPHYZJASYUOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C(=NC=N2)N3CCN(CC3)CCN4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[2-(1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

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